molecular formula C9H7Cl2NO2S B7768010 Isoquinolin-2-ium-5-sulfonyl chloride;chloride

Isoquinolin-2-ium-5-sulfonyl chloride;chloride

Cat. No.: B7768010
M. Wt: 264.13 g/mol
InChI Key: GZQNTWHQJJVIAK-UHFFFAOYSA-N
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Description

Isoquinolin-2-ium-5-sulfonyl chloride;chloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Chemical Reactions Analysis

Isoquinolin-2-ium-5-sulfonyl chloride;chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions are typically sulfonamide derivatives and other functionalized isoquinoline compounds .

Mechanism of Action

The mechanism of action of Isoquinolin-2-ium-5-sulfonyl chloride;chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This property makes it useful in inhibiting enzymes that have nucleophilic active sites. The compound can also interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Isoquinolin-2-ium-5-sulfonyl chloride;chloride can be compared with other isoquinoline derivatives such as:

This compound is unique due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

isoquinolin-2-ium-5-sulfonyl chloride;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQNTWHQJJVIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[NH+]=C2)C(=C1)S(=O)(=O)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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